2-(Diphenylphosphino)benzaldehyde

Overview

Description

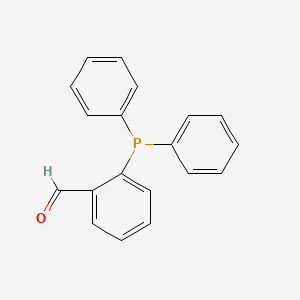

2-(Diphenylphosphino)benzaldehyde is a phosphine ligand with the formula (C6H5)2PC6H4CHO . It is a yellow solid that dissolves in common organic solvents .

Synthesis Analysis

This compound was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection . It can also be derived from (2-lithiophenyl)diphenylphosphine .Molecular Structure Analysis

The molecular formula of this compound is C19H15OP . Its average mass is 290.296 Da and its monoisotopic mass is 290.086060 Da .Chemical Reactions Analysis

The compound condenses with a variety of amines to give phosphine-imine and phosphine-amine ligands . Complexes of Pt(II), Pd(II), and Ni(II) with the condensation derivative of this compound and semioxamazide were synthesized, characterized, and their antimicrobial activity was evaluated .Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a boiling point of 417.4±28.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C and it has an enthalpy of vaporization of 67.1±3.0 kJ/mol . The flash point is 206.3±24.0 °C .Scientific Research Applications

Organic Synthesis

2-(Diphenylphosphino)benzaldehyde is used as a building block in organic synthesis . It is a yellow solid that dissolves in common organic solvents .

Ligand in Coupling Reactions

This compound is suitable as a ligand in various coupling reactions, including:

Synthesis of Complexes

this compound can be used in the synthesis of various complexes. For example, it has been used in the synthesis of a square-planar azido Ni(II) complex .

Cytotoxic Activity

Complexes synthesized using this compound, such as the azido Ni(II) complex, have shown cytotoxic activity .

Grignard Reaction

this compound was first prepared by the reaction of chlorodiphenylphosphine with the Grignard reagent derived from the protected 2-bromobenzaldehyde, followed by deprotection .

Synthesis of Phosphine Ligands

This compound can also be used in the synthesis of phosphine ligands .

Mechanism of Action

Target of Action

2-(Diphenylphosphino)benzaldehyde is a phosphine ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, this compound can bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .

Mode of Action

The compound interacts with its targets (metal ions) through its phosphine group . It can participate in a variety of chemical reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are fundamental in organic chemistry and are used to form carbon-carbon and carbon-heteroatom bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in and the resulting compounds. For example, in the Buchwald-Hartwig Cross Coupling reaction, it can facilitate the formation of carbon-nitrogen bonds, which are key structural elements in many biologically active compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain metal ions is necessary for it to act as a ligand . Additionally, factors such as temperature, pH, and solvent can affect the rate and outcome of the reactions it participates in .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-(Diphenylphosphino)benzaldehyde are not mentioned in the search results, it is a component of catalysts used for various chemical reactions . Its potential applications in chemical biology and medicinal chemistry, particularly in the Staudinger reduction, suggest that it may have a role in future research and development in these fields .

properties

IUPAC Name |

2-diphenylphosphanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15OP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCPJRZHAJMWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373019 | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50777-76-9 | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50777-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050777769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Diphenylphosphinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DIPHENYLPHOSPHINOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M9BQ2FEC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-(Diphenylphosphino)benzaldehyde?

A1: this compound has the molecular formula C19H15OP and a molecular weight of 290.3 g/mol.

Q2: What spectroscopic data are available for this compound?

A2: this compound has been characterized using various spectroscopic methods, including:

- NMR spectroscopy: [] 1H and 13C NMR studies have been conducted to investigate the conformational equilibrium of DPPB in polar and nonpolar solutions. These studies provide insights into the molecule's structure and behavior in different environments.

- IR spectroscopy: [, , , ] IR spectroscopy has been used to identify functional groups and analyze bonding characteristics within DPPB and its metal complexes.

Q3: How does this compound participate in catalytic reactions?

A4: DPPB serves as a precursor for synthesizing ligands used in various transition-metal-catalyzed reactions. It can act as a P-monodentate, P,O-chelating, or tridentate ligand depending on the reaction conditions and metal involved. [, , , , ]

Q4: What catalytic reactions utilize this compound-derived ligands?

A4: DPPB-derived ligands have been successfully employed in various catalytic reactions, including:

- Hydroacylation: [, ] DPPB itself has been investigated as a substrate in Rh(I)-catalyzed hydroacylation of alkenes.

- Suzuki-Miyaura coupling: [] A magnetically separable palladium catalyst incorporating DPPB-functionalized PEG-coated iron oxide nanoparticles exhibited high activity in Suzuki-Miyaura coupling reactions in water.

- Asymmetric allylic alkylation: [, ] DPPB-derived chiral hydrazone ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation reactions, achieving high enantioselectivities.

- Heck coupling: [] Palladium(II) complexes containing DPPB-derived iminophosphine ligands displayed significant activity in Heck coupling reactions.

Q5: Have computational methods been used to study this compound and its derivatives?

A5: Yes, computational chemistry techniques, particularly Density Functional Theory (DFT), have been employed to study DPPB and its derivatives.

- DFT calculations: [, ] DFT calculations have been used to study the molecular structures of DPPB-derived metal complexes and analyze the relative stabilities of different stereoisomers.

Q6: How do structural modifications of this compound impact its activity and selectivity as a ligand?

A6: Structural modifications of DPPB can significantly influence the coordination mode and electronic properties of the resulting ligands, ultimately impacting the activity and selectivity of the corresponding metal complexes.

- Substituent effects: Introducing different substituents on the phenyl rings or the aldehyde group can alter the electronic and steric properties of DPPB derivatives, affecting their coordination behavior and the catalytic performance of the resulting complexes. [, , , ]

- Chelate ring size: The size of the chelate ring formed by DPPB-derived ligands can affect the stability and reactivity of the metal complexes. For example, five- and six-membered chelate rings are commonly observed, with different ring sizes potentially influencing catalytic activity and selectivity. []

Q7: What types of metal complexes can be formed with this compound-derived ligands?

A7: DPPB-derived ligands can form complexes with a variety of transition metals, including:

- Palladium(II): [, , , , , , ] DPPB-derived ligands have been extensively explored for complexation with palladium(II), forming both neutral and cationic species with diverse coordination modes.

- Platinum(II): [, , ] Similar to palladium(II), platinum(II) complexes with DPPB-derived ligands have been reported, displaying diverse coordination geometries and reactivities.

- Copper(I) and Copper(II): [, ] DPPB-derived ligands can stabilize both copper(I) and copper(II) centers, leading to complexes with distinct structural features and reactivity profiles.

- Nickel(II): [, , , ] Nickel(II) complexes bearing DPPB-derived ligands have been investigated for their magnetic properties, structural characteristics, and potential catalytic applications.

- Rhodium(I) and Rhodium(III): [, , , , ] DPPB and its derivatives can support various rhodium oxidation states, leading to complexes relevant to catalytic processes like hydroformylation and hydroacylation.

- Iridium(III): [, ] Iridium(III) complexes incorporating DPPB-derived ligands have been synthesized and investigated for their structural and catalytic properties.

- Cobalt(III): [, ] DPPB-derived ligands have been employed to generate cobalt(III) complexes with potential applications in catalysis and other areas.

Q8: How does the coordination mode of this compound-derived ligands vary?

A8: DPPB exhibits versatile coordination behavior, acting as:

- P-monodentate ligand: Coordinating through the phosphorus atom only. []

- Bidentate P,N-donor: Coordinating through the phosphorus and imine nitrogen after condensation with an amine. [, , ]

- Tridentate P,N,O-donor: Coordinating through the phosphorus, imine nitrogen, and a third donor atom, such as oxygen from a carbonyl or hydroxyl group. [, , , ]

Q9: Have this compound and its derivatives shown any biological activity?

A9: Yes, some DPPB-derived metal complexes have shown promising biological activities, including:

- Antimicrobial activity: [, ] Palladium(II) and cobalt(III) complexes of DPPB derivatives have demonstrated moderate antibacterial activity against various bacterial strains.

- Antitumor activity: [, ] Research has explored the antitumor potential of nickel(II) complexes containing DPPB-derived ligands, highlighting their potential as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)

![4-(4-Methoxyphenyl)-5-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302480.png)

![[[3-(Trifluoromethyl)phenyl]methylideneamino]thiourea](/img/structure/B1302483.png)